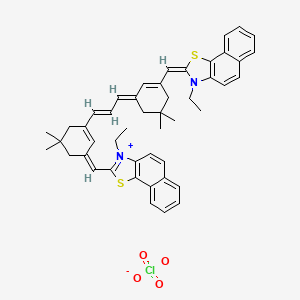
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate is a complex organic compound It is characterized by its unique structure, which includes multiple naphtho and thiazolium rings
Méthodes De Préparation
The synthesis of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the naphtho and thiazolium precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and condensation, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can be compared with other similar compounds, such as:
- 2-Methyl-3-ethylnaphtho[2,1-d]thiazole-3-ium
- 3-ethyl-2-methyl-6,7,8,9-tetrahydro-naphtho[2,1-d]thiazolium, iodide
- 1-ethyl-2-methyl-3-(2-methylphenyl)quinazolin-1-ium-4-one, perchlorate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications.
Propriétés
Numéro CAS |
65767-29-5 |
|---|---|
Formule moléculaire |
C47H49ClN2O4S2 |
Poids moléculaire |
805.5 g/mol |
Nom IUPAC |
(2E)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[g][1,3]benzothiazole;perchlorate |
InChI |
InChI=1S/C47H49N2S2.ClHO4/c1-7-48-40-22-20-36-16-9-11-18-38(36)44(40)50-42(48)26-34-24-32(28-46(3,4)30-34)14-13-15-33-25-35(31-47(5,6)29-33)27-43-49(8-2)41-23-21-37-17-10-12-19-39(37)45(41)51-43;2-1(3,4)5/h9-27H,7-8,28-31H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KYCPJTVPVKLRBG-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C4=C/C(=C/C=C/C5=C/C(=C\C6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)/CC(C5)(C)C)/CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=CC(=CC=CC5=CC(=CC6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)CC(C5)(C)C)CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


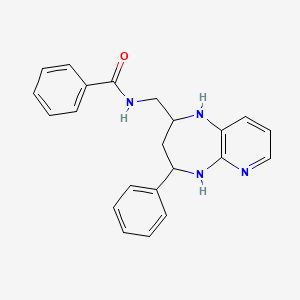
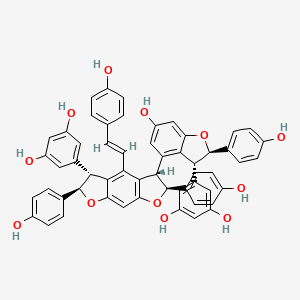
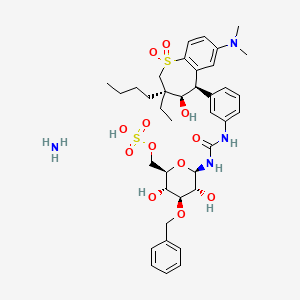

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
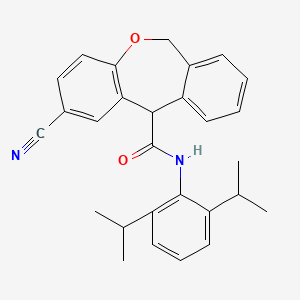
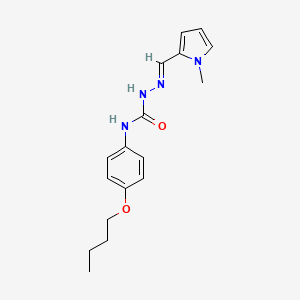

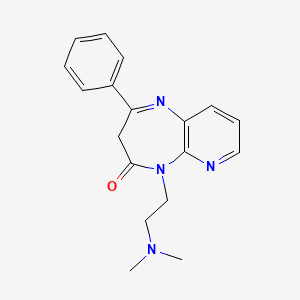
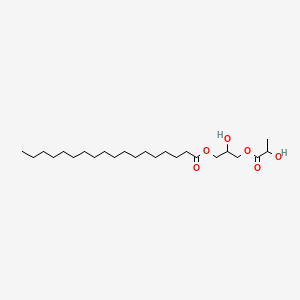

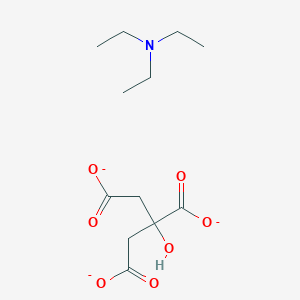

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
